N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Scientific Research Applications
- Imidazole derivatives have demonstrated antibacterial and antimycobacterial effects. Researchers have synthesized compounds containing imidazole rings and evaluated their activity against bacterial strains, including Mycobacterium tuberculosis .
- The antibacterial action of these synthesized compounds was dose-dependent, making them promising candidates for combating bacterial infections .
- Imidazole-containing compounds have been investigated for their anti-inflammatory potential. Their ability to modulate inflammatory pathways makes them relevant in drug development for inflammatory diseases .
- Imidazole derivatives exhibit antiviral activity. Researchers have explored their potential in inhibiting viral replication and transmission .
- For example, the compound enviroxime , which contains a 1,3-diazole ring, is an antiviral drug .
- Imidazole-based compounds have been studied for their anti-cancer properties. These molecules may interfere with cancer cell growth, proliferation, or metastasis .
- Some commercially available drugs containing a 1,3-diazole ring, such as omeprazole and pantoprazole , are used to treat ulcers by reducing gastric acid secretion .
- QS plays a crucial role in bacterial communication and virulence. Blocking QS can reduce bacterial pathogenicity .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Properties
Antiviral Agents
Anti-Cancer Applications
Ulcerogenic Activity
Inhibition of Quorum Sensing
Other Biological Activities
properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-15(12-1-2-13-14(9-12)22-11-21-13)17-4-7-20-8-6-18-5-3-16-10-18/h1-3,5,9-10H,4,6-8,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAJFCQBFKQQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCOCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.